(S)-2-(2,3-Epoxypropoxy)[1,1'-biphenyl]
Description
(S)-2-(2,3-Epoxypropoxy)[1,1'-biphenyl] is a chiral epoxy-functionalized biphenyl compound. Its structure consists of a biphenyl core substituted at the 2-position with a 2,3-epoxypropoxy group. The (S)-enantiomer configuration introduces stereochemical specificity, which may influence reactivity, biological interactions, and material properties. The compound’s epoxy moiety enhances reactivity, making it valuable in synthesizing resins, coatings, or pharmaceutical intermediates.
Properties
Molecular Formula |
C15H14O2 |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
(2S)-2-[(2-phenylphenoxy)methyl]oxirane |
InChI |
InChI=1S/C15H14O2/c1-2-6-12(7-3-1)14-8-4-5-9-15(14)17-11-13-10-16-13/h1-9,13H,10-11H2/t13-/m0/s1 |
InChI Key |
DNVXWIINBUTFEP-ZDUSSCGKSA-N |
Isomeric SMILES |
C1[C@H](O1)COC2=CC=CC=C2C3=CC=CC=C3 |
Canonical SMILES |
C1C(O1)COC2=CC=CC=C2C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares (S)-2-(2,3-Epoxypropoxy)[1,1'-biphenyl] with key analogs:
Key Research Findings
Reactivity and Applications: The epoxy group in (S)-2-(2,3-Epoxypropoxy)[1,1'-biphenyl] enables ring-opening reactions, useful in crosslinking polymers or synthesizing chiral intermediates . In contrast, 4,4'-Bis(2,3-epoxypropoxy)biphenyl’s symmetrical structure improves thermal stability (>200°C) and mechanical strength in epoxy resins . 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol lacks epoxy reactivity but serves as a nonionic surfactant due to its hydrophobic alkyl chain and hydrophilic ethoxy-ethanol groups .
Pharmaceutical Relevance :
- Goxalapladib demonstrates that biphenyl cores with electron-withdrawing groups (e.g., trifluoromethyl) enhance bioactivity. However, the epoxy group in (S)-2-(2,3-Epoxypropoxy)[1,1'-biphenyl] may offer distinct metabolic pathways or binding interactions due to its electrophilic nature .
Chirality Effects: The (S)-enantiomer’s stereochemistry could influence enantioselective catalysis or drug efficacy, a feature absent in non-chiral analogs like 4,4'-Bis(2,3-epoxypropoxy)biphenyl .
Critical Analysis of Differences
- Substitution Position : The 2-position substitution in the target compound vs. 4,4' in its analog reduces symmetry, lowering melting points and altering solubility.
- Functional Groups: Epoxy groups increase reactivity compared to ether-ethanol () or trifluoromethyl () substituents.
- Applications : While symmetrical epoxy analogs dominate industrial resins, the chiral (S)-enantiomer may find niche roles in asymmetric synthesis or bioactive molecules.
Preparation Methods
Reaction Mechanism and Conditions
The synthesis begins with 2-hydroxy[1,1'-biphenyl], which undergoes nucleophilic substitution with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds in two stages:
-
Alkylation : The hydroxyl group attacks the less sterically hindered carbon of epichlorohydrin, forming a chlorohydrin intermediate.
-
Cyclization : Intramolecular nucleophilic displacement of chloride by the adjacent hydroxyl group generates the epoxypropoxy moiety.
Critical parameters include:
-
Solvent : Polar aprotic solvents (e.g., dimethyl sulfoxide or toluene) enhance reaction rates by stabilizing transition states.
-
Temperature : Maintaining 40–45°C prevents premature epoxide ring-opening while ensuring complete conversion.
-
Stoichiometry : A 1:1.2 molar ratio of biphenyl alcohol to epichlorohydrin minimizes di-alkylation by-products.
Resolution of Enantiomers
The resulting racemic mixture is resolved using preferential crystallization. Key steps involve:
Table 1: Optimization of Resolution Parameters
| Parameter | Optimal Value | Impact on Yield/Purity |
|---|---|---|
| Crystallization Solvent | Ethanol:H₂O (3:1) | Maximizes solubility difference between enantiomers |
| Seeding Temperature | 25°C | Balances nucleation and crystal growth |
| Cooling Rate | 0.5°C/hour | Prevents inclusion of opposite enantiomer |
An alternative method employs lipase-catalyzed asymmetric hydrolysis of racemic epoxypropoxy esters, as referenced in prior art (EP-0,343,714). While not directly applied to the biphenyl derivative, this approach holds promise for scalable enantioselective synthesis.
Protocol Adaptation
-
Esterification : The racemic epoxypropoxy biphenyl is converted to its acetate ester using acetic anhydride.
-
Enzymatic Hydrolysis : Candida antarctica lipase B selectively hydrolyzes the (R)-enantiomer’s ester group, leaving the (S)-ester intact.
-
Separation : The unreacted (S)-ester is isolated via extraction and hydrolyzed to yield the target compound.
Advantages and Limitations
-
Yield : Typically 40–45% for the (S)-enantiomer due to incomplete conversion.
-
Purity : Achieves 90–95% e.e., requiring supplementary crystallization.
-
Cost : Enzyme immobilization improves reusability but adds initial expenditure.
Industrial-Scale Production Considerations
Large-scale manufacturing prioritizes cost-efficiency and reproducibility through:
Continuous Flow Reactors
-
Enhanced Heat Transfer : Mitigates exothermic risks during epoxidation.
-
Automated pH Control : Maintains optimal basicity for cyclization without manual intervention.
Waste Reduction Strategies
-
Epichlorohydrin Recovery : Distillation units reclaim unreacted reagent, reducing raw material costs by 30%.
-
By-Product Valorization : Chloride salts from the reaction are repurposed as road de-icing agents.
Comparative Analysis of Methods
Table 2: Method Evaluation
| Method | Yield (%) | e.e. (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Preferential Crystallization | 65–70 | >99 | High | $$$ |
| Enzymatic Resolution | 40–45 | 90–95 | Moderate | $$$$ |
Emerging Techniques in Asymmetric Epoxidation
Recent advances in chiral catalysis offer potential routes to bypass resolution steps:
Jacobsen Epoxidation
-
Catalyst : (S,S)-Mn(III)-salen complexes induce enantioselective epoxidation of allylic alcohols.
-
Applicability : Requires modification to accommodate the biphenyl substrate’s steric profile.
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing (S)-2-(2,3-Epoxypropoxy)[1,1'-biphenyl] with enantiomeric control, and what methodologies address them?
- Methodological Answer : Enantioselective synthesis requires precise control over stereochemistry during epoxidation. A two-step approach is common:
Biphenyl functionalization : Introduce a prochiral allyl ether group at the 2-position of biphenyl via Ullmann coupling or nucleophilic aromatic substitution .
Asymmetric epoxidation : Use Sharpless epoxidation with a titanium-based chiral catalyst (e.g., Ti(OiPr)₄ with a tartrate ligand) to generate the (S)-epoxide. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column) with UV detection at 254 nm .
- Data Contradictions : Some studies report lower ee values (>90%) when scaling reactions beyond 10 mmol due to catalyst leaching. Optimize ligand-to-metal ratios and reaction temperature to mitigate this .
Q. How can researchers validate the structural integrity and purity of (S)-2-(2,3-Epoxypropoxy)[1,1'-biphenyl]?
- Methodological Answer :
- NMR Analysis : Compare H and C NMR spectra with computational predictions (e.g., DFT-optimized structures). Key signals: δ 3.8–4.2 ppm (epoxy methine protons), δ 6.8–7.6 ppm (biphenyl aromatic protons) .
- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H] at m/z 286.1. Fragmentation patterns (e.g., loss of epoxypropoxy group at m/z 157.0) confirm structural assignments .
- Thermogravimetric Analysis (TGA) : Verify thermal stability (decomposition >200°C) to rule out solvent residues or by-products .
Advanced Research Questions
Q. What mechanistic insights explain the epoxy ring-opening reactivity of (S)-2-(2,3-Epoxypropoxy)[1,1'-biphenyl] under acidic/basic conditions?
- Methodological Answer :
- Acidic Conditions : The epoxy ring undergoes nucleophilic attack by water or alcohols, forming diols or ethers. Monitor via H NMR (disappearance of epoxy protons at δ 3.8–4.2 ppm) and IR (loss of epoxy C-O-C stretch at ~1250 cm) .
- Basic Conditions : Base-catalyzed ring-opening produces vicinal diols. Use kinetic studies (e.g., pseudo-first-order rate constants) to compare reactivity with non-aromatic epoxides. DFT calculations (e.g., Gaussian 16) reveal stabilization of transition states via π-stacking with the biphenyl system .
Q. How can researchers design experiments to study the compound’s application in enantioselective catalysis or polymer crosslinking?
- Methodological Answer :
- Catalysis : Use (S)-2-(2,3-Epoxypropoxy)[1,1'-biphenyl] as a chiral ligand precursor. Coordinate to transition metals (e.g., Ru or Pd) and test in asymmetric hydrogenation (e.g., β-ketoesters). Measure ee via GC-MS with a chiral column .
- Polymer Crosslinking : Incorporate the compound into epoxy resin formulations. Assess crosslink density via dynamic mechanical analysis (DMA) and compare with non-chiral analogs. Note: The biphenyl group enhances rigidity, increasing glass transition temperature () by ~15°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
